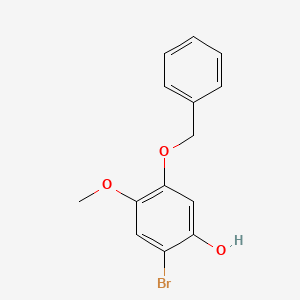
5-(Benzyloxy)-2-bromo-4-methoxyphenol
Vue d'ensemble
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s appearance and any distinctive smell or taste.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reagents and conditions that cause the compound to react, as well as the products of these reactions.Physical And Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It may also include studying the compound’s reactivity with other substances.Applications De Recherche Scientifique
Antioxidant Activity
A study conducted on the marine red alga Rhodomela confervoides revealed several naturally occurring bromophenols with potent antioxidant activities. These bromophenols exhibited activities stronger than or comparable to positive controls like butylated hydroxytoluene (BHT) and ascorbic acid, suggesting their potential as natural antioxidants and their applicability in preventing oxidative deterioration of food products (Li, Li, Gloer, & Wang, 2011).
Antibacterial Properties
Another study identified two bromophenols from the marine alga Rhodomela confervoides, demonstrating moderate antibacterial activity against various bacterial strains. This suggests the potential use of these bromophenols in developing new antibacterial agents (Xu, Fan, Yan, Li, Niu, & Tseng, 2003).
Photodynamic Therapy Application
A novel zinc phthalocyanine substituted with bromophenol derivatives showed promising properties for photodynamic therapy applications in cancer treatment. This compound exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Aldose Reductase Inhibitory Activity
In the context of diabetes treatment, certain methoxy-substituted compounds have been studied for their inhibitory activity against aldose and aldehyde reductase. These compounds could potentially serve as lead compounds for addressing long-term diabetes complications (Chatzopoulou, Mamadou, Jusková, Koukoulitsa, Nicolaou, Štefek, & Demopoulos, 2011).
PTP1B Inhibitory Activities
A study on the synthesis of three bromophenols from red algae revealed their moderate inhibitory activities against Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in the negative regulation of insulin signaling. These findings suggest potential therapeutic applications in diabetes and obesity (Guo, Li, Li, Shi, & Han, 2011).
Safety And Hazards
This involves identifying any risks associated with handling or using the compound. It includes determining the compound’s toxicity, flammability, and environmental impact.
Orientations Futures
This involves suggesting areas for further research. It could include proposing new reactions to try, new applications for the compound, or new techniques for studying the compound.
I hope this general outline is helpful. If you have a different compound or a more specific question, feel free to ask!
Propriétés
IUPAC Name |
2-bromo-4-methoxy-5-phenylmethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO3/c1-17-13-7-11(15)12(16)8-14(13)18-9-10-5-3-2-4-6-10/h2-8,16H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKBDJHAEFPFSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)Br)O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40454806 | |
| Record name | 5-(BENZYLOXY)-2-BROMO-4-METHOXYPHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzyloxy)-2-bromo-4-methoxyphenol | |
CAS RN |
524713-42-6 | |
| Record name | 5-(BENZYLOXY)-2-BROMO-4-METHOXYPHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl [2-(2-methyl-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1352507.png)
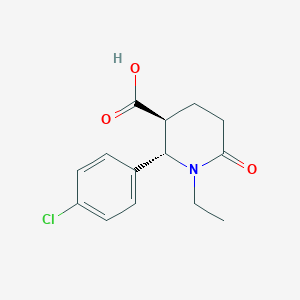
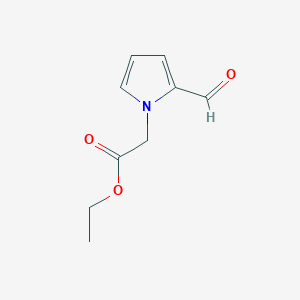
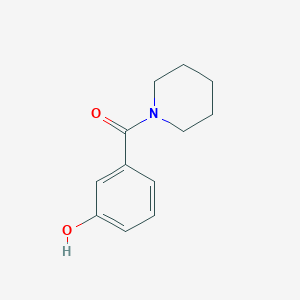
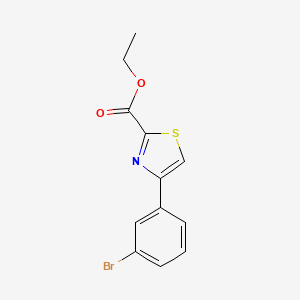
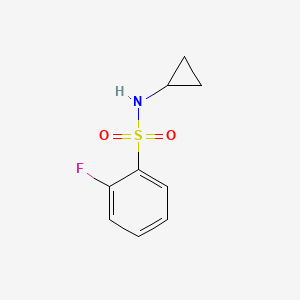
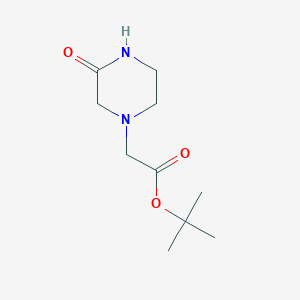



![1-[4-(4-Methylphenoxy)-3-nitrophenyl]ethanone](/img/structure/B1352562.png)


